3-Bromofuran-2-carboxylic acid
Overview
Description
3-Bromofuran-2-carboxylic acid is a compound with the molecular weight of 190.98 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is 3-bromo-2-furoic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-bromofuran-2-carbaldehyde with 2-methyl-2-butene in tert-butanol . A solution of 80% sodium chlorite and sodium dihydrogen phosphate in water is added dropwise at room temperature, and the mixture is stirred overnight .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Physical and Chemical Properties Analysis
This compound is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 190.98 . The compound’s InChI code is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Scientific Research Applications
Synthesis of Aromatic Compounds : It is used in the synthesis of various aromatic compounds. For instance, a study described a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via a Cu-catalyzed process (Xu et al., 2015). Another research outlined the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure involving the synthesis of an amino intermediate and subsequent replacement with halogens (Raveglia et al., 1997).
Electrocatalytic Carboxylation : A study investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid, demonstrating a potential application in organic synthesis and CO2 utilization (Feng et al., 2010).
Synthesis of Bioactive Compounds : Research into the synthesis of new aziridine-2- and azetidine-3-carboxylic acid derivatives showed the potential of these compounds in biological and foldameric applications (Žukauskaitė et al., 2011). Similarly, the synthesis of 3-aryl-2-arylamidobenzofurans via a Curtius rearrangement strategy from benzofuran-2-carboxylic acids highlights potential pharmaceutical applications (Carrër et al., 2011).
Enantioselective Synthesis : Enantioselective synthesis of 3,4-dihydroisocoumarin using a bromocyclization process of styrene-type carboxylic acids indicates the relevance of these methods in creating chiral building blocks for drug development (Chen et al., 2012).
Development of Chemical Synthesis Methods : Studies have focused on developing efficient synthesis methods for various carboxylic acids, highlighting the significance of these acids in chemical synthesis and industrial applications. For example, an improved method for synthesizing heterocyclic carboxylic acids has been explored for bioactive amide studies (Meyer, 2004).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
Properties
IUPAC Name |
3-bromofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGSJZFBUOJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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